1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine is an organic compound that features a cyclopropane ring attached to a pyridine moiety via a methylene bridge The methoxy group on the pyridine ring adds to its chemical uniqueness
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-methoxy-2-pyridinecarboxaldehyde, is synthesized through a series of reactions involving the methoxylation of 2-pyridinecarboxaldehyde.
Cyclopropanation: The pyridine intermediate undergoes a cyclopropanation reaction using diazomethane or a similar cyclopropanating agent to form the cyclopropane ring.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride can be used for substitution reactions.
Major Products
Oxidation: 1-[(3-Hydroxy-2-pyridinyl)methyl]cyclopropanamine.
Reduction: 1-[(3-Methoxy-2-piperidinyl)methyl]cyclopropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cyclopropane ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropane: Lacks the amine group, resulting in different chemical reactivity and biological activity.
1-[(3-Hydroxy-2-pyridinyl)methyl]cyclopropanamine: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding interactions.
1-[(3-Methoxy-2-piperidinyl)methyl]cyclopropanamine: The pyridine ring is reduced to a piperidine ring, altering its electronic properties and reactivity.
Uniqueness
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine is unique due to the presence of both a methoxy group and a cyclopropane ring, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H14N2O |
---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-[(3-methoxypyridin-2-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-3-2-6-12-8(9)7-10(11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
InChI-Schlüssel |
QVQIQFGDAKICTG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC=C1)CC2(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.